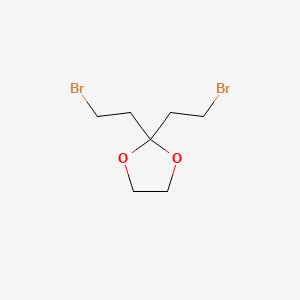

2,2-Bis(2-bromoethyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(2-bromoethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMURIASTYIOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CCBr)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). This bifunctional molecule incorporates a protected ketone in the form of a dioxolane ring and two primary alkyl bromide moieties, making it a potentially valuable building block in organic synthesis. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical processes to support its application in research and development.

Chemical Properties and Data

This compound is a halogenated acetal. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Method |

| CAS Number | 164987-79-5 | [1][2][3] |

| Molecular Formula | C₇H₁₂Br₂O₂ | [2][4] |

| Molecular Weight | 287.98 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Physical State | Solid | [4] |

| Purity | ≥95% | [4] |

| ¹H NMR (Predicted) | δ ~3.9-4.1 (s, 4H), ~2.2-2.5 (t, 4H) | [1] |

| ¹³C NMR (Predicted) | δ ~100-110 (C), ~65-70 (CH₂), ~35-40 (CH₂) | [1] |

| Mass Spectrum | Expected M, M+2, M+4 isotopic pattern | [1] |

| Key IR Absorptions | ~1200-1000 cm⁻¹ (C-O-C stretch) | [1] |

Synthesis and Experimental Protocols

The primary route to this compound is the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]

Synthesis of Precursor: 1,5-dibromo-3-pentanone

A detailed protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, has been described.[5]

-

Reaction: N-Bromosuccinimide (1.70 mol) is added to a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L).

-

Procedure: The reaction mixture is heated to reflux for 14 hours. After cooling to room temperature, the mixture is filtered. The filtrate is washed sequentially with water (500 mL) and brine (500 mL), dried over anhydrous sodium sulfate, and concentrated to yield 1,5-dibromopentan-3-one as a brown liquid (77% yield).[5]

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound based on standard acid-catalyzed ketalization procedures.

-

Materials:

-

1,5-dibromo-3-pentanone

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the dioxolane ring and the two bromoethyl chains.

-

Dioxolane Ring (Protected Ketone): The 1,3-dioxolane moiety is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the ketone functionality of the parent 1,5-dibromo-3-pentanone.[1] This allows for the protection of the ketone during synthetic steps that would otherwise affect it.

-

Bromoethyl Groups: The two primary alkyl bromide groups are susceptible to nucleophilic substitution, making this molecule a useful building block for introducing a spiro-acetal core into larger molecules.[1] It can undergo double nucleophilic substitution reactions.

Due to the presence of two reactive bromine atoms, this compound is a potential precursor for the formation of di-Grignard or di-organozinc reagents.[1]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Chemical Reactivity Pathways

Caption: Key reactivity pathways of the title compound.

Conclusion

This compound is a bifunctional molecule with potential applications in organic synthesis as a building block for more complex structures. Its protected ketone and dual alkyl bromide functionalities offer a unique combination of stability and reactivity. While detailed experimental data remains limited, this guide provides a solid foundation for its synthesis and utilization in a research and development setting. Further investigation into its reactivity and potential applications is warranted.

References

An In-depth Technical Guide to the Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic compound featuring a dioxolane ring functionalized with two bromoethyl groups. This structure makes it a useful intermediate for the introduction of a protected carbonyl group and two reactive bromine atoms, allowing for a variety of subsequent chemical transformations. Its synthesis is primarily achieved through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.

Core Synthesis Pathway: Ketalization

The most common and efficient method for the synthesis of this compound is the direct ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the removal of water to drive the equilibrium towards the formation of the ketal product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the ketalization of 1,5-dibromo-3-pentanone.

| Parameter | Value | Reference |

| Reactants | ||

| 1,5-Dibromo-3-pentanone | 1.0 equivalent | Theoretical |

| Ethylene Glycol | 1.1-1.5 equivalents | General Procedure |

| Reagents | ||

| p-Toluenesulfonic acid | 0.01-0.05 equivalents | General Procedure |

| Solvent | ||

| Benzene or Toluene | Anhydrous | General Procedure |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 80-110 °C) | General Procedure |

| Time | 18 - 24 hours | [1] |

| Product Yield | ||

| Yield | 86% | [1] |

| Alternative Conditions | ||

| Catalyst | Pyridinium p-toluenesulfonate | [1] |

| Additive | Triethyl orthoformate | [1] |

| Temperature | 20 °C | [1] |

| Time | 18 hours | [1] |

| Yield | 32% | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established ketalization procedures. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

-

1,5-Dibromo-3-pentanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous benzene or toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation (optional, for purification)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Reactor: To the round-bottom flask, add 1,5-dibromo-3-pentanone (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.), and a sufficient volume of anhydrous benzene or toluene to allow for efficient stirring and reflux.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue the reflux for 18-24 hours or until no more water is collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the pure this compound.

Safety Precautions: 1,5-dibromo-3-pentanone is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with extreme caution. Toluene is a less toxic alternative.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process when conducted under the appropriate conditions. The ketalization of 1,5-dibromo-3-pentanone with ethylene glycol, catalyzed by an acid and with the removal of water, provides an efficient route to this versatile synthetic intermediate. This guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this compound in their work.

References

An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, synthesis protocols, and key applications, offering a valuable resource for laboratory and research settings.

Core Identifiers and Chemical Properties

This compound, with the CAS number 164987-79-5 , is a unique molecule featuring a protected ketone in the form of a dioxolane ring and two reactive bromoethyl side chains.[1] This dual functionality makes it a potent bis-alkylating agent, allowing for the introduction of a five-carbon backbone with a latent ketone functionality into various molecular scaffolds.

Below is a summary of its key identifiers and properties:

| Identifier | Value | Reference |

| CAS Number | 164987-79-5 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₂Br₂O₂ | |

| Molecular Weight | 287.98 g/mol | |

| Canonical SMILES | C(CBr)C1(CCOC1)CBr | |

| InChI | InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 | |

| Physical State | Solid | |

| Purity | ≥95% |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction protects the ketone functionality, allowing for subsequent selective reactions at the bromoethyl groups.

Synthesis of 1,5-Dibromo-3-pentanone (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, is crucial for the successful preparation of the target compound.

Materials:

-

3-Pentanone

-

Bromine

-

Phosphorus tribromide

-

Dichloromethane

-

Pentane

-

Anhydrous sodium sulfate

-

Decolorizing carbon

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 3-pentanone (0.52 mole) and phosphorus tribromide (1 ml) is prepared.

-

The flask is cooled to between -10° and 0°C using an acetone-dry ice bath.

-

Bromine (1.00 mole) is added rapidly to the stirred solution. Caution: This reaction evolves a significant amount of hydrogen bromide and should be performed in a well-ventilated fume hood.

-

The crude dibromoketone is then purified. The light-yellow oil obtained is dissolved in 30% anhydrous diethyl ether in pentane.

-

The solution is treated with anhydrous sodium sulfate and decolorizing carbon, swirled for a few minutes, and then filtered.

-

The filtrate is cooled to -78°C to crystallize the product.

Synthesis of this compound

Materials:

-

1,5-Dibromo-3-pentanone

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvent for purification (e.g., hexane/ethyl acetate)

Procedure:

-

A mixture of 1,5-dibromo-3-pentanone (1.0 mmol), ethylene glycol (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from its bifunctional nature. The two primary reactive sites are the carbon-bromine bonds of the ethyl groups, which are susceptible to nucleophilic substitution. The dioxolane ring serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions.

This compound is a valuable building block for the synthesis of complex molecules, including heterocycles and carbocycles. Its ability to act as a bis-alkylating agent allows for the formation of five- and six-membered rings, which are common motifs in pharmaceuticals. While specific examples of its use in drug development are not extensively documented, its structural features suggest potential applications in the synthesis of novel therapeutic agents. For instance, dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.

Reaction Workflow and Diagrams

The synthesis and reactivity of this compound can be visualized through the following diagrams generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Reactivity of this compound.

References

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the putative mechanism of action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its chemical structure strongly suggests its role as a potent bifunctional alkylating agent. This guide, therefore, extrapolates its mechanism of action from the well-established principles governing this class of cytotoxic compounds, primarily focusing on their interaction with DNA and the subsequent cellular responses.

Core Mechanism of Action: DNA Cross-linking

This compound possesses two reactive bromoethyl groups, characteristic of a bifunctional alkylating agent. This structural feature is the cornerstone of its presumed cytotoxic activity, which is mediated through the covalent modification of cellular macromolecules, with DNA being the primary target.

The proposed mechanism involves a two-step process:

-

Initial Alkylation (Monoadduct Formation): One of the bromoethyl groups reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, forming a monoadduct. This initial reaction is an S(_N)2 nucleophilic substitution, where the bromine atom acts as a leaving group.

-

Inter- and Intrastrand Cross-linking: Following the formation of the monoadduct, the second bromoethyl group on the same molecule can react with another nucleophilic site on the DNA. This can occur on the opposite strand (interstrand cross-link) or the same strand (intrastrand cross-link). Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.

This covalent cross-linking of DNA strands triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Cellular Signaling Pathways Implicated

The formation of DNA cross-links by bifunctional alkylating agents is a significant cellular stressor that activates complex signaling pathways. The following diagram illustrates the anticipated cellular response to DNA damage induced by this compound.

Caption: Proposed signaling cascade initiated by this compound-induced DNA damage.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data, such as IC50 values or cytotoxicity assays, for this compound has been publicly reported. The following table is provided as a template for researchers to populate as data becomes available.

| Cell Line | Assay Type | Endpoint | Value (e.g., µM) | Reference |

| e.g., HeLa | MTT Assay | IC50 (72h) | Data Not Available | N/A |

| e.g., A549 | Clonogenic Assay | Surviving Fraction | Data Not Available | N/A |

| e.g., Jurkat | Annexin V/PI | % Apoptosis | Data Not Available | N/A |

Detailed Experimental Protocols

To facilitate research into the mechanism of action of this compound, this section provides detailed protocols for key experiments designed to assess its DNA cross-linking ability and cytotoxic effects.

Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Cross-links

The comet assay is a sensitive method to detect DNA damage, including cross-links, in individual cells. A reduction in DNA migration after exposure to a known DNA-damaging agent (e.g., ionizing radiation or a monofunctional alkylating agent) indicates the presence of cross-links.

Experimental Workflow:

Caption: Step-by-step workflow for the comet assay to detect DNA cross-links.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 4, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Slide Preparation:

-

Mix approximately 1 x 10^5 treated cells with 100 µL of 0.5% low-melting point agarose at 37°C.

-

Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Lysis:

-

Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

-

-

Induction of Strand Breaks (Control Damage):

-

To visualize cross-links, induce a known level of DNA strand breaks. This can be achieved by:

-

Irradiation: Exposing the slides to a controlled dose of X-rays or gamma rays (e.g., 3 Gy) on ice.

-

Chemical Treatment: Incubating slides in a solution of a known DNA-damaging agent like hydrogen peroxide (e.g., 100 µM H2O2) for a short period (e.g., 10 minutes) on ice.

-

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

-

-

Visualization and Analysis:

-

Examine the slides using a fluorescence microscope.

-

Capture images and analyze them using appropriate software to quantify the extent of DNA migration (comet tail moment). A decrease in the tail moment in cells treated with this compound compared to the control damage group indicates the presence of DNA cross-links.

-

Alkaline Elution Assay for Quantification of DNA Cross-links

The alkaline elution assay is a robust method for quantifying DNA interstrand cross-links. The principle is that cross-linked DNA will elute more slowly from a filter under denaturing alkaline conditions than non-cross-linked DNA.

Experimental Workflow:

Caption: Procedural flow of the alkaline elution assay for DNA cross-link quantification.

Detailed Protocol:

-

DNA Labeling:

-

Culture cells in the presence of a radiolabeled DNA precursor, such as [³H]-thymidine or [¹⁴C]-thymidine, for one to two cell cycles to uniformly label the DNA.

-

-

Drug Treatment:

-

Treat the labeled cells with various concentrations of this compound.

-

-

Induction of Strand Breaks:

-

Irradiate the cells with a controlled dose of X-rays (e.g., 3 Gy) on ice to introduce a known frequency of single-strand breaks.

-

-

Cell Lysis and Elution:

-

Carefully layer the treated cells onto a polyvinyl chloride (PVC) or polycarbonate filter in a Swinnex-type filter holder.

-

Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10).

-

Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10).

-

Elute the DNA from the filter by pumping an alkaline elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) through the filter at a constant flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate at regular time intervals.

-

After elution, digest the filter to recover the remaining DNA.

-

Determine the amount of radioactivity in each collected fraction and on the filter using liquid scintillation counting.

-

Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate for the drug-treated cells compared to the irradiated control indicates the presence of DNA cross-links. The cross-linking frequency can be calculated from these elution profiles.

-

Conclusion

Based on its chemical structure, this compound is predicted to act as a bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA interstrand cross-links. This damage is expected to trigger the DNA damage response, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a robust framework for the empirical validation of this proposed mechanism of action and for the quantitative assessment of the compound's biological effects. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of exposure to this compound.

Spectroscopic Analysis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2,2-Bis(2-bromoethyl)-1,3-dioxolane. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents hypothetical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established chemical principles. For comparative purposes, experimental data for the structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, is also included with a clear distinction. Furthermore, this guide outlines general experimental protocols for the acquisition of such spectroscopic data, intended to aid researchers in the analysis of this and similar molecules. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a halogenated organic compound with potential applications in synthetic chemistry and drug development. Its structure, featuring a protected ketone and two bromoethyl functionalities, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and characterization in various research and development settings. This document serves as a foundational resource for spectroscopic information related to this compound.

Spectroscopic Data

This compound (Target Compound)

Note: The following data is hypothetical and based on the chemical structure of this compound. Experimental verification is required.

Table 1: Hypothetical NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.9-4.1 | s | 4H | -O-CH₂-CH₂-O- |

| ¹H | ~2.2-2.5 | t | 4H | -CH₂-CH₂Br |

| ¹H | ~3.4-3.6 | t | 4H | -CH₂-CH₂Br |

| ¹³C | ~100-110 | - | - | -O-C(CH₂CH₂Br)₂-O- |

| ¹³C | ~65-70 | - | - | -O-CH₂-CH₂-O- |

| ¹³C | ~35-40 | - | - | -CH₂-CH₂Br |

| ¹³C | ~28-33 | - | - | -CH₂-CH₂Br |

Table 2: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3000 | Medium-Strong | C-H stretching (methylene) |

| 1200-1000 | Strong | C-O-C stretching (dioxolane ring) |

| 700-500 | Medium | C-Br stretching |

Table 3: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+, [M+2]+, [M+4]+ | Molecular ion peak cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). |

| Various fragments | Fragmentation pattern corresponding to the loss of bromoethyl groups and cleavage of the dioxolane ring. |

2-(2-Bromoethyl)-1,3-dioxolane (Related Compound)

Disclaimer: The following experimental data is for 2-(2-bromoethyl)-1,3-dioxolane, a structurally different molecule containing only one bromoethyl group. This information is provided for reference purposes only.

Table 4: Experimental NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 5.01 | t |

| ¹H | 3.96 | m |

| ¹H | 3.88 | m |

| ¹H | 3.47 | t |

| ¹H | 2.22 | dt |

| ¹³C | 102.34 | - |

| ¹³C | 64.78 | - |

| ¹³C | 36.97 | - |

| ¹³C | 27.14 | - |

Table 5: Experimental Mass Spectrometry (MS) Data

| m/z | Relative Intensity |

| 73.0 | 100.0 |

| 45.0 | 25.2 |

| 27.0 | 7.5 |

| 41.0 | 6.1 |

| 71.0 | 4.6 |

| 29.0 | 4.9 |

| 74.0 | 3.8 |

| 43.0 | 3.7 |

| 107.0 | 3.3 |

| 28.0 | 3.1 |

| 39.0 | 3.1 |

| 109.0 | 3.1 |

| 57.0 | 2.5 |

| 179.0 | 2.3 |

| 181.0 | 2.3 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1] Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "shimmed" to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.[2]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the pure liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[3] Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]

-

Instrument Setup: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the sample is injected into the ion source.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide combines qualitative information for a structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, with fundamental principles of organic chemistry to predict its solubility behavior. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis workflow are presented to assist researchers in their laboratory work.

Core Topic: Solubility Profile of this compound

This compound is a halogenated organic compound featuring a dioxolane ring. The presence of two bromoethyl groups significantly influences its polarity and, consequently, its solubility in different organic solvents. The general principle of "like dissolves like" is a key predictor of its solubility. The molecule possesses both polar (dioxolane ring, bromine atoms) and non-polar (ethyl chains) characteristics, suggesting a degree of solubility in a range of solvents.

Data Presentation: Qualitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity | Reported Solubility of 2-(2-Bromoethyl)-1,3-dioxolane | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Non-polar | Soluble[1] | Likely Soluble |

| Petroleum Ether | Mixture | Non-polar | Soluble[1] | Likely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | - | Likely Soluble |

| Toluene | C₇H₈ | Non-polar | - | Likely Soluble |

| Chloroform | CHCl₃ | Polar | Sparingly Soluble[2] | Likely Sparingly to Moderately Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar | - | Likely Moderately Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar | Slightly Soluble[2] | Likely Slightly to Moderately Soluble |

| Acetone | C₃H₆O | Polar | - | Likely Moderately Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | - | Likely Soluble |

| Methanol | CH₃OH | Very Polar | - | Likely Sparingly Soluble |

| Ethanol | C₂H₅OH | Very Polar | - | Likely Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Polar | - | Likely Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Very Polar | - | Likely Soluble |

| Water | H₂O | Very Polar | Insoluble[1][2] | Insoluble |

Note: These predictions are based on chemical principles and the known solubility of a similar compound. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocols: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted to determine quantitative solubility (e.g., in g/100 mL or mol/L).

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

-

Micropipettes or graduated cylinders

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a specific amount of the organic solvent into a vial.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached. Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating a saturated solution.

-

-

Separation of Undissolved Solute:

-

Allow the vial to rest in the constant temperature bath for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to avoid precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately weigh an empty container.

-

Transfer the filtered saturated solution to the pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until the solute is completely dry.

-

Weigh the container with the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent used in mL) * 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Mandatory Visualization: Synthesis Workflow

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from general methods for dioxolane formation. The following diagram illustrates a potential experimental workflow for its synthesis from 1,3-dibromoacetone and ethylene glycol.

Caption: A potential workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided protocols and workflow diagrams are intended to be starting points for experimental design, and researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and objectives.

References

2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). Due to limited publicly available data specific to this compound, this guide synthesizes information from the known chemical properties of its core functional groups—the dioxolane ring and bromoethyl moieties—to provide a robust framework for its handling and storage.

Core Compound Characteristics

This compound is a bifunctional organic compound. Its structure features a central 1,3-dioxolane ring, which acts as a protected ketone, and two bromoethyl groups that offer sites for nucleophilic substitution. This structure is typically formed through the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. The presence of these distinct functional groups dictates its stability profile and reactivity.

Stability Profile

The stability of this compound is primarily influenced by the chemical nature of the dioxolane (ketal) ring and the bromoalkyl chains.

Dioxolane Ring Stability:

The 1,3-dioxolane ring is a cyclic ketal. Generally, ketals are stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring and the regeneration of the parent ketone (1,5-dibromo-3-pentanone) and ethylene glycol. The rate of this hydrolysis is dependent on the pH and the presence of water.

Bromoethyl Group Stability:

The bromoethyl groups are primary alkyl bromides. Compounds containing alkyl halide functionalities can be sensitive to light and may undergo gradual decomposition. Furthermore, similar to other ethers and compounds with activated C-H bonds, there is a potential for peroxide formation upon prolonged exposure to air and light, although this is less pronounced than in simple ethers.

The following table summarizes the inferred stability of this compound under various conditions.

| Condition | Inferred Stability | Potential Decomposition Products |

| pH | Stable in neutral to basic conditions. Unstable in acidic conditions. | 1,5-dibromo-3-pentanone, ethylene glycol |

| Light | Potentially sensitive. Prolonged exposure may lead to degradation. | Unspecified degradation products |

| Air/Oxygen | Potential for slow peroxide formation over extended periods. | Peroxidized derivatives |

| Temperature | Stable at recommended storage temperatures. Elevated temperatures will accelerate decomposition. | Unspecified degradation products |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Varies depending on the reactant. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the handling of similar chemical structures.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C - 8°C | To minimize decomposition and potential side reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and peroxide formation. |

| Light | Protect from light; store in an amber vial or in the dark. | To prevent light-induced degradation. |

| Container | Tightly sealed, suitable chemical-resistant container. | To prevent contamination and exposure to moisture and air. |

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. Researchers should develop and validate their own methods based on the intended application and regulatory requirements. A general workflow for assessing chemical stability is provided below.

Visualizations

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound under common laboratory conditions is the acid-catalyzed hydrolysis of the dioxolane ring. The following diagram illustrates this process.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 2,2-bis(2-bromoethyl)-1,3-dioxolane. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and detailed synthetic protocols to serve as a valuable resource for researchers.

Molecular Structure and Properties

This compound is a halogenated derivative of 1,3-dioxolane. The core of the molecule is a five-membered dioxolane ring, with two 2-bromoethyl groups attached to the C2 carbon. This structure is the result of the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1]. The presence of two bromine atoms significantly influences the molecule's electrophilicity and reactivity.

Table 1: Predicted and Analogous Compound Data

| Property | This compound (Predicted/Theoretical) | 2,2-Diethyl-1,3-dioxolane (Experimental Analog) |

| Molecular Formula | C₇H₁₂Br₂O₂ | C₇H₁₄O₂ |

| Molecular Weight | 287.98 g/mol | 130.18 g/mol [2] |

| Mass Spectrum (EI) | Predicted to show a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion due to the two bromine atoms[1]. | GC-MS data available, with a top peak at m/z 101[2]. |

| ¹³C NMR Spectrum | Data not available. | Data available[2]. |

| Infrared Spectrum | Data not available. | Vapor phase IR data available[2]. |

Synthesis

The primary synthetic route to this compound is through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1].

Experimental Protocols

Synthesis of 1,5-Dibromo-3-pentanone (Precursor)

A plausible method for the synthesis of the precursor, 1,5-dibromo-3-pentanone, involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS)[3][4].

-

Materials: 1-(2-bromoethyl)cyclopropanol, N-bromosuccinimide, Carbon tetrachloride, Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1-(2-bromoethyl)cyclopropanol (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 14 hours.

-

Cool the mixture to room temperature and filter to remove insoluble solids.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,5-dibromo-3-pentanone[3][4].

-

Synthesis of this compound

This synthesis involves the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol[1].

-

Materials: 1,5-dibromo-3-pentanone, Ethylene glycol, p-Toluenesulfonic acid (or other acid catalyst), Toluene (or other suitable solvent for azeotropic removal of water), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,5-dibromo-3-pentanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Synthetic Workflow

Conformational Analysis

The conformational flexibility of the 1,3-dioxolane ring is well-established and typically involves an equilibrium between different envelope and twist conformations. For 2,2-disubstituted 1,3-dioxolanes, the substituents at the C2 position play a crucial role in determining the preferred conformation.

Due to the absence of direct experimental studies on the conformation of this compound, insights can be drawn from computational studies and analysis of analogous structures. A study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a six-membered ring analog, revealed a chair conformation in the solid state and an equilibrium between two degenerate chair invertomers in solution[5]. This suggests that the bromoalkyl groups can significantly influence the conformational landscape.

For this compound, quantum chemical modeling, such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations and the barriers to interconversion[1]. Such calculations would likely reveal a preference for conformations that minimize steric interactions between the two bromoethyl groups and the dioxolane ring. The flexibility of the ethyl chains would also introduce additional rotational isomers to consider.

Logical Relationship for Conformational Analysis

Conclusion

This technical guide has synthesized the available information on this compound, providing a detailed overview of its structure, synthesis, and conformational aspects. While direct experimental data remains scarce, the provided synthetic protocols and comparative analysis with related compounds offer a solid foundation for researchers. Future experimental work, particularly X-ray crystallography and NMR spectroscopy, combined with computational studies, will be crucial for a complete understanding of this molecule's properties and behavior.

References

- 1. This compound | 164987-79-5 | Benchchem [benchchem.com]

- 2. 2,2-Diethyl-1,3-dioxolane | C7H14O2 | CID 247980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]

- 4. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-1,3-dioxolane, a versatile alkylating agent and building block in organic synthesis. Due to the limited specific information on the discovery of this compound, this document focuses on the well-established first synthetic methodologies, experimental protocols, and characterization data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

Basic physicochemical and spectral data for 2-(2-bromoethyl)-1,3-dioxolane are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| CAS Number | 18742-02-4 | [1][2] |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point | 68-70 °C at 8 mmHg | [4] |

| Density | 1.542 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.479 | [4] |

| Solubility | Insoluble in water, soluble in non-polar organic solvents | [3] |

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

The primary and most cited method for the synthesis of 2-(2-bromoethyl)-1,3-dioxolane involves the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide.

Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane from acrolein and ethylene glycol.

This protocol is based on a typical procedure for the preparation of 2-(2-bromoalkyl)-1,3-dioxolanes.[2]

Materials and Reagents:

| Reagent | Quantity (Molar Eq.) | Notes |

| Acrolein (90%) | 6.0 mmol (1.0 eq) | 374 mg |

| Ethylene Glycol | 7.4 mmol (1.23 eq) | 460 mg |

| HBr in 1,4-Dioxane (17%) | 8.4 mmol (1.4 eq) | 4.0 g |

| 1,4-Dioxane | 5 mL | Solvent |

| Diethyl Ether | 3 x 15 mL | For extraction |

| Saturated aq. NaHCO₃ | 20 mL | For quenching |

| Brine | 3 x 25 mL | For washing |

| Na₂SO₄ | 10 g | For drying |

| Florisil | - | For column chromatography (eluent: pentane) |

Procedure:

-

To a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL), add HBr in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) at 5 °C.[2]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.[2]

-

Quench the reaction with saturated aqueous NaHCO₃ (20 mL).[2]

-

Extract the mixture with diethyl ether (3 x 15 mL).[2]

-

Combine the organic layers and wash with brine (3 x 25 mL).[2]

-

Dry the organic layer over Na₂SO₄ (10 g) and concentrate in vacuo.[2]

-

Purify the crude residue by column chromatography on florisil (eluent: pentane) to afford 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid (890 mg, 82% yield).[2]

Characterization Data

The synthesized product can be characterized using standard spectroscopic methods.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | 2.22 | dt, J = 4.6 Hz, J = 7.4 Hz | 2H, -CH₂-Br |

| 3.47 | t, J = 7.1 Hz | 2H, -CH₂-CH₂-Br | |

| 3.88 | m | 2H, -O-CH₂- | |

| 3.96 | m | 2H, -O-CH₂- | |

| 5.01 | t, J = 4.6 Hz | 1H, -O-CH-O- | |

| ¹³C NMR (126 MHz, CDCl₃) | 27.14 | - | -CH₂-Br |

| 36.97 | - | -CH₂-CH₂-Br | |

| 64.78 | - | 2C, -O-CH₂-CH₂-O- | |

| 102.34 | - | -O-CH-O- |

Data sourced from ChemicalBook.[2]

Applications in Synthesis

2-(2-Bromoethyl)-1,3-dioxolane is a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for nucleophilic substitution and the formation of Grignard reagents, while the dioxolane moiety acts as a protected aldehyde.[3][5] This dual functionality allows for its use in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3][][7] For instance, it has been utilized in the synthesis of fatty acids and EGFR inhibitors.[]

Safety Information

2-(2-Bromoethyl)-1,3-dioxolane is classified as acutely toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It is stable under recommended storage conditions (2-8°C) and is often stabilized with sodium bicarbonate.[4]

This guide provides a foundational understanding of the synthesis and properties of 2-(2-bromoethyl)-1,3-dioxolane. Researchers should consult the primary literature for more specialized applications and safety protocols.

References

- 1. 2-(2-Bromoethyl)-1,3-dioxolane | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(2-Bromoethyl)-1,3-dioxolane|lookchem [lookchem.com]

Theoretical and Computational Deep Dive into 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(2-bromoethyl)-1,3-dioxolane is a bifunctional molecule of interest in synthetic chemistry, featuring a protected ketone in a dioxolane ring and two reactive bromoethyl side chains. This guide explores the theoretical and computational chemistry approaches that can be employed to elucidate its structural, electronic, and reactive properties. While specific published theoretical studies on this exact molecule are scarce, this document outlines the established computational methodologies and expected outcomes based on studies of analogous compounds. Furthermore, it details the experimental protocols necessary for its synthesis and characterization, providing a comprehensive framework for future research and application in areas such as drug discovery and materials science.

Introduction

This compound presents a unique chemical architecture. The 1,3-dioxolane moiety serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions.[1] Simultaneously, the two 2-bromoethyl groups provide reactive sites for nucleophilic substitution, making this compound a potentially valuable building block for the synthesis of more complex molecules.[1] Understanding the molecule's conformational preferences, electronic structure, and reactivity is crucial for harnessing its synthetic potential. Theoretical and computational studies offer a powerful, non-empirical means to predict these properties, guiding experimental design and accelerating discovery.

Synthesis and Spectroscopic Analysis

The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1] While detailed experimental protocols for this specific reaction are not widely published, a general procedure can be outlined based on standard organic chemistry practices.

Experimental Protocol: Synthesis via Ketalization

Objective: To synthesize this compound from 1,5-dibromo-3-pentanone and ethylene glycol.

Materials:

-

1,5-dibromo-3-pentanone

-

Ethylene glycol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,5-dibromo-3-pentanone, an excess of ethylene glycol (typically 1.2-1.5 equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is complete when water is no longer being formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

High-resolution spectroscopic techniques are essential for confirming the structure of the synthesized product.[1] Based on the structure of this compound and data from analogous compounds, the expected spectral data are summarized below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethylene glycol protons of the dioxolane ring and two distinct signals for the methylene protons of the bromoethyl side chains (adjacent to the ring and adjacent to the bromine). |

| ¹³C NMR | Resonances for the quaternary carbon of the dioxolane ring, the methylene carbons of the dioxolane ring, and the two different methylene carbons of the bromoethyl groups. |

| IR Spectroscopy | Characteristic C-O stretching frequencies for the dioxolane ring and C-Br stretching vibrations. The absence of a strong C=O stretch would confirm the successful protection of the ketone. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns, including the loss of bromoethyl groups. |

Theoretical and Computational Studies

Computational Methodology Workflow

A typical computational workflow to study this compound using DFT would involve the following steps:

Predicted Quantitative Data from DFT Calculations

The following table summarizes the types of quantitative data that would be obtained from DFT calculations on this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar organic molecules.

| Parameter | Predicted Value (Hypothetical) | Significance |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.52 | Provides insight into the strain and stability of the dioxolane ring. |

| C-O (ring) | 1.43 | Reflects the strength of the ether linkages within the dioxolane. |

| C-C (side chain) | 1.54 | Standard single bond length. |

| C-Br | 1.95 | Indicates the strength of the carbon-bromine bond, which is relevant to its reactivity as a leaving group. |

| Bond Angles (°) | ||

| O-C-O (ring) | 105 | A key parameter defining the geometry of the five-membered dioxolane ring. |

| C-C-Br | 110 | Influences the steric accessibility of the carbon atom for nucleophilic attack. |

| HOMO-LUMO Gap (eV) | ~5-7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. The specific value helps in understanding the electronic excitation properties.[2] |

| Activation Energy (kcal/mol) | ||

| Sₙ2 with Nu⁻ | 15-25 | Quantifies the energy barrier for nucleophilic substitution at the bromoethyl group, providing a measure of its reactivity. |

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block. The two bromoethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Logical Relationship of Reactivity

The potential applications of this molecule are broad, though specific examples in the literature are limited.[1] Its structure suggests utility in the synthesis of:

-

Novel heterocyclic compounds: Through intramolecular cyclization or reaction with difunctional nucleophiles.

-

Pharmaceutical scaffolds: The dioxolane moiety is present in various biologically active molecules, and the bromoethyl groups allow for the attachment of pharmacophores.

-

Cross-linking agents: The two reactive ends can be used to link polymer chains or other molecules.

Conclusion

This compound is a molecule with significant synthetic potential that remains largely unexplored in terms of its theoretical and computational characterization. This guide provides a comprehensive framework for researchers to approach the study of this and similar molecules. By combining the outlined synthetic and spectroscopic protocols with robust computational analysis, a deeper understanding of its properties can be achieved, paving the way for its application in the development of new drugs and advanced materials. The methodologies described herein represent a standard approach in modern chemical research, highlighting the synergy between experimental and theoretical investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 2,2-Bis(2-bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures, which can lead to improved target specificity and pharmacological properties. This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds utilizing the versatile, yet underexplored, building block 2,2-Bis(2-bromoethyl)-1,3-dioxolane . While direct literature on this specific reagent is scarce, this guide provides a proposed synthesis of the reagent and detailed, chemically sound protocols for its application in spirocyclization reactions based on well-established chemical principles and analogous transformations. The protocols are designed to be a starting point for researchers to explore the synthesis of novel spiro[5.5]undecane and related heterocyclic systems.

Introduction

Spirocycles are a class of organic compounds where two rings are connected by a single common atom. This structural motif is found in numerous natural products and has been identified as a privileged scaffold in drug discovery. The introduction of a spiro center can significantly impact a molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a valuable strategy in the design of novel therapeutic agents.

This compound is a promising but not widely commercially available reagent for the construction of spirocyclic systems. Its geminal bis(2-bromoethyl) functionality provides two electrophilic centers, ideal for reaction with dinucleophiles to form a spirocyclic core. The 1,3-dioxolane moiety serves as a protected ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for further functionalization. This dual functionality makes it a valuable synthon for the synthesis of complex spirocyclic molecules, particularly those based on the spiro[5.5]undecane framework.

Proposed Synthesis of this compound

The target reagent, this compound, can be envisioned to be synthesized from the commercially available precursor, 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), through a series of protection and functional group transformation steps. A plausible synthetic route is outlined below.

Application Notes and Protocols: The Chemistry of 1,3-Dioxolanes in the Context of Diol Protection and Functionalized Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of molecular design. Diols, with their twin hydroxyl groups, present a frequent challenge, requiring selective masking to prevent unwanted side reactions. The formation of 1,3-dioxolanes stands as a robust and widely adopted method for the protection of 1,2-diols. This document provides a detailed overview of this essential protective group strategy.

It is important to clarify a potential point of confusion regarding the nomenclature of the topic. The compound "2,2-bis(2-bromoethyl)-1,3-dioxolane" is not utilized as a protecting group for diols. Instead, 1,3-dioxolanes are themselves the protecting group, formed by the reaction of a diol with a ketone or an aldehyde. The structure of "this compound" would result from the protection of the ketone 1,5-dibromo-3-pentanone with ethylene glycol. While this specific molecule is not a diol protecting group, the synthesis and reactions of functionalized dioxolanes are of significant interest in the construction of complex molecules. These application notes will cover the principles of diol protection using 1,3-dioxolanes and then delve into the synthesis and potential applications of bromo-functionalized dioxolanes as versatile chemical building blocks.

Part 1: 1,3-Dioxolanes as Protecting Groups for Diols

The protection of a 1,2-diol as a 1,3-dioxolane is a common strategy in organic synthesis to temporarily mask the reactivity of the hydroxyl groups. This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic conditions. The resulting cyclic acetal or ketal is stable to a wide range of reagents, particularly basic and nucleophilic conditions.

General Reaction for Diol Protection

The formation of a 1,3-dioxolane is an equilibrium process. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.

Caption: General formation of a 1,3-dioxolane protecting group.

Stability of the 1,3-Dioxolane Protecting Group

The stability of the 1,3-dioxolane group is a key factor in its widespread use. The table below summarizes its stability under various common reaction conditions.

| Reagent/Condition | Stability |

| Basic Conditions | |

| Aqueous NaOH, KOH | Stable |

| Grignard Reagents (RMgX) | Stable |

| Organolithium Reagents (RLi) | Stable |

| Lithium Aluminum Hydride (LiAlH4) | Stable |

| Sodium Borohydride (NaBH4) | Stable |

| Acidic Conditions | |

| Dilute Aqueous Acid (e.g., HCl, H2SO4) | Labile (Deprotection) |

| Lewis Acids (e.g., BF3·OEt2, TiCl4) | Labile (Deprotection) |

| Oxidizing/Reducing Conditions | |

| PCC, PDC | Stable |

| Jones Reagent | Generally Stable |

| H2, Pd/C | Stable |

Experimental Protocol: Protection of a 1,2-Diol

This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane as the ketone source and a catalytic amount of a Brønsted acid.

Materials:

-

1,2-Diol (1.0 eq)

-

2,2-Dimethoxypropane (1.5 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Anhydrous Dichloromethane (DCM) or Acetone

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1,2-diol in anhydrous DCM or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-TSA to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Deprotection of a 1,3-Dioxolane

This protocol provides a general method for the removal of the 1,3-dioxolane protecting group under acidic conditions.

Materials:

-

Protected Diol (1.0 eq)

-

Tetrahydrofuran (THF) or Acetone

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the protected diol in THF or acetone in a round-bottom flask with a magnetic stirrer.

-

Add 1 M HCl solution to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by column chromatography or recrystallization if needed.

Part 2: Synthesis and Application of Bromo-Functionalized Dioxolanes

While not a protecting group for diols, a molecule like this compound can be synthesized and utilized as a bifunctional building block in organic synthesis. The bromo groups serve as reactive handles for nucleophilic substitution or organometallic coupling reactions, while the dioxolane moiety acts as a protected ketone.

Synthesis of this compound

This molecule can be synthesized by the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.

Caption: Synthesis of this compound.

Potential Synthetic Applications

The presence of two bromoethyl chains and a protected ketone functionality opens up various synthetic possibilities.

Caption: Potential synthetic pathways for a bromo-functionalized dioxolane.

Experimental Protocol: Synthesis of a Diamine Derivative

This hypothetical protocol outlines the synthesis of a diamine from this compound via a Gabriel synthesis, followed by deprotection of the ketone.

Materials:

-

This compound (1.0 eq)

-

Potassium phthalimide (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure: Step 1: Gabriel Amine Synthesis

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add potassium phthalimide to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the bis-phthalimide derivative.

Step 2: Deprotection of the Amine

-

Suspend the bis-phthalimide derivative in ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, and remove the phthalhydrazide precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Ketone

-

Dissolve the crude diamine from the previous step in a mixture of THF and 1 M HCl.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final diamino ketone.

-

Purify by an appropriate method if necessary.

The use of 1,3-dioxolanes as protecting groups for diols is a fundamental and powerful tool in organic synthesis, offering stability under a wide range of conditions and straightforward removal. While "this compound" is not itself a diol protecting group, the principles of its synthesis and potential reactivity as a bifunctional building block highlight the versatility of the dioxolane functional group in the broader context of complex molecule construction. The protocols and data presented herein provide a comprehensive guide for researchers in the application of these important synthetic strategies.

Application Notes and Protocols: Reaction of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2-bis(2-bromoethyl)-1,3-dioxolane with various nucleophiles, offering insights into its potential applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug development. Due to the limited availability of specific experimental data for this compound, the following protocols and quantitative data are presented as representative examples based on established principles of organic chemistry and reactions of analogous compounds.

Introduction

This compound is a versatile bifunctional electrophile. The presence of two primary bromoethyl groups attached to a central ketal carbon makes it an excellent building block for introducing a spiroacetal moiety or for the synthesis of various heterocyclic compounds through double nucleophilic substitution. The 1,3-dioxolane ring serves as a protected ketone, which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions to reveal the carbonyl group for further transformations.[1]

The reactivity of the bromoethyl groups is characteristic of primary alkyl halides, readily undergoing SN2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of diverse functionalities, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactivity and Applications

The primary mode of reaction for this compound is double nucleophilic substitution. This can be achieved with a variety of nucleophiles, including amines, thiols, azides, and carbanions. These reactions can be performed in a stepwise or a one-pot manner, leading to symmetrically or asymmetrically substituted products.